molecular formula C20H19NO3S2 B2401976 (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 300827-49-0

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No. B2401976
CAS RN: 300827-49-0
M. Wt: 385.5
InChI Key: WGCWUXUYFNLURP-WQRHYEAKSA-N
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Description

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C20H19NO3S2 and its molecular weight is 385.5. The purity is usually 95%.
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Scientific Research Applications

Hetero-Diels–Alder Reactions

The compound participates in Hetero-Diels–Alder reactions. For instance, 5-(propan-2-ylidene)-4-sulfanylidene-1,3-thiazolidin-2-one undergoes such reactions, yielding various products in significant yields. These reactions highlight the compound's potential in synthetic organic chemistry, especially in constructing complex molecular structures (Velikorodov et al., 2017).

Synthesis and Crystal Structure Studies

This compound is used in the synthesis of various polysubstituted monoterpenic thiazolidin-4-ones. The synthesis process typically involves starting from specific thiosemicarbazones. The final thiazolidin-4-ones are characterized using methods like HRMS, NMR spectroscopy, and single-crystal X-ray crystallography. Such studies are crucial for confirming synthetic pathways and understanding the compound's structural properties (N’ait Ousidi et al., 2018).

Antitumor Activity

Some derivatives of this compound have been explored for their potential antitumor activity. For instance, studies have synthesized and evaluated the antiproliferative activity of certain 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives against human cancer cell lines. Such research is indicative of the compound's potential in developing new anticancer agents (Chandrappa et al., 2008).

Antimicrobial Properties

The compound has been utilized in synthesizing derivatives with antimicrobial properties. Some synthesized derivatives have shown promising activities against various microbes, indicating the compound's relevance in developing new antimicrobial agents (Gouda et al., 2010).

Physicochemical Properties and Drug Likeness

There has been research on the physicochemical properties and drug likeness of related compounds. Such studies often involve in silico predictions and in vitro evaluations against different cancer cell lines, providing insights into the compound's potential as a pharmaceutical agent (Horishny & Matiychuk, 2021).

Corrosion Inhibition Performance

Thiazolidinedione derivatives, related to the compound , have been studied for their corrosion inhibition performance on metals. This application is significant in industrial settings, particularly for protecting metals against corrosion in harsh chemical environments (Yadav et al., 2015).

properties

IUPAC Name

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S2/c1-12-6-5-7-15(13(12)2)21-19(22)18(26-20(21)25)11-14-8-9-16(23-3)17(10-14)24-4/h5-11H,1-4H3/b18-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCWUXUYFNLURP-WQRHYEAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

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